molecular formula C5H13ClN2O B2645290 3-amino-N-methylbutanamide hydrochloride CAS No. 1332531-66-4; 54758-64-4

3-amino-N-methylbutanamide hydrochloride

Número de catálogo: B2645290
Número CAS: 1332531-66-4; 54758-64-4
Peso molecular: 152.62
Clave InChI: NQEFXRFCVFZOIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-amino-N-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-methylbutanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-methylbutanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-amino-N-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFXRFCVFZOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-66-4
Record name 3-amino-N-methylbutanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Methodological & Application

using beta-amino acids to improve peptide metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Enhancing Peptide Metabolic Stability with β-Amino Acids: A Guide for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and efficacy, targeting biological pathways with a precision that small molecules often cannot match.[1] However, their clinical potential is frequently hampered by a critical vulnerability: rapid degradation by proteolytic enzymes in the body.[2][3][4] This enzymatic breakdown leads to short in vivo half-lives, poor bioavailability, and the need for frequent administration, which can limit their therapeutic application.[1][2]

A powerful and elegant strategy to overcome this challenge is the incorporation of non-natural β-amino acids into the peptide backbone.[5][6][7][8] Unlike their natural α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration fundamentally changes the peptide's structure in a way that renders it resistant to enzymatic attack, significantly enhancing its metabolic stability.

This guide provides a comprehensive overview of the rationale, design principles, synthetic protocols, and analytical methods for utilizing β-amino acids to develop next-generation peptide therapeutics with superior drug-like properties.

The Challenge: The Inevitability of Proteolysis

Proteolysis is the enzymatic hydrolysis of peptide bonds, the fundamental links that hold a peptide chain together.[9][10][11] In the body, this process is relentlessly carried out by a vast arsenal of enzymes called proteases. These enzymes are not random scissors; they are highly specific catalysts that have evolved to recognize and cleave the peptide bonds of α-peptides.[2][12]

Mechanisms of Degradation:

  • Endopeptidases (e.g., trypsin, chymotrypsin) cleave internal peptide bonds.[13]

  • Exopeptidases (e.g., aminopeptidases, carboxypeptidases) cleave amino acids from the N-terminus or C-terminus, respectively.[13]

This enzymatic onslaught is a primary reason why many promising peptide drug candidates fail, as they are cleared from circulation before they can exert their therapeutic effect.[2]

Caption: Proteolytic cleavage of a standard α-peptide backbone.

The Solution: Steric Hindrance and Conformational Shielding with β-Amino Acids

The incorporation of a β-amino acid introduces a "stutter" in the peptide backbone. The additional methylene group extends the backbone, altering the precise spacing and geometry that proteases are evolved to recognize.[2][5]

Mechanism of Protection: The altered backbone conformation disrupts the fit within the protease's active site, effectively shielding the peptide bond from enzymatic hydrolysis.[12] This steric hindrance is the primary reason for the dramatic increase in metabolic stability observed in β-amino acid-containing peptides.[2][5]

Beyond simple steric blocking, β-amino acids can induce unique and stable secondary structures, such as helices and turns.[5][6] These defined conformations can further protect the peptide from degradation while simultaneously locking it into a bioactive shape necessary for target engagement.

Caption: Comparison of α- and β-amino acid backbones.

Application Note 1: Design and Synthesis of β-Amino Acid-Containing Peptides

A. Design Considerations

The successful design of a metabolically stable peptide requires a thoughtful approach to β-amino acid substitution. The goal is to enhance stability without compromising biological activity.

  • Position of Substitution: Identify known or predicted proteolytic cleavage sites in the parent peptide sequence. These are prime candidates for substitution with a β-amino acid.

  • Maintaining Bioactivity: The side chains of amino acids are often crucial for receptor binding. When substituting an α-amino acid with its β-homologue (e.g., α-Leu with β³-hLeu), the side chain functionality is preserved. The goal is to mimic the spatial presentation of these critical side chains.[5][14]

  • Conformational Impact: Consider the desired secondary structure. Different types of β-amino acids (e.g., β², β³, cyclically constrained) can be used to induce specific folds that may enhance binding affinity and stability.[15]

B. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an α/β-Peptide

This protocol outlines the synthesis of a peptide containing both α- and β-amino acids using the standard and robust Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy.[4][16][17]

Materials & Reagents:

  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin.

  • Amino Acids: Fmoc-protected α-amino acids and Fmoc-protected β-amino acids with appropriate side-chain protection (e.g., tBu, Boc, Trt).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), Methanol.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5 v/v).

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection (First Cycle):

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second 15-minute agitation.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (α or β, 3-5 equivalents) and HBTU/HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to activate the amino acid (solution will typically turn yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. Note: β-amino acids can have slower coupling kinetics; a longer reaction time or a double coupling step may be necessary.[18]

    • Perform a Kaiser test to confirm complete coupling (ninhydrin test; positive = blue beads, negative = colorless/yellow beads).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reversed-phase HPLC (RP-HPLC).[19]

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for All AAs Wash2->Loop Loop->Deprotection Next Cycle Final Final Cleavage (TFA Cocktail) Loop->Final Sequence Complete

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Application Note 2: In Vitro Evaluation of Metabolic Stability

Once synthesized, the metabolic stability of the modified peptide must be quantified and compared to the original (native) peptide. In vitro assays using relevant biological matrices are the standard method for this evaluation.[3][20]

A. Protocol 2: Peptide Stability Assay in Human Plasma

This protocol measures the rate of peptide degradation in human plasma to determine its half-life (t½).

Materials & Reagents:

  • Biological Matrix: Pooled human plasma, anticoagulated (e.g., with Heparin or EDTA).

  • Test Articles: Lyophilized native peptide and β-amino acid modified peptide, dissolved in a suitable buffer (e.g., PBS) to create stock solutions.

  • Incubator: Calibrated to 37°C.

  • Quenching Solution: Cold acetonitrile (ACN) containing a known concentration of an internal standard (a stable peptide not present in the assay).

  • Instrumentation: A validated LC-MS/MS system (Liquid Chromatography-Tandem Mass Spectrometry).[21][22]

Step-by-Step Methodology:

  • Preparation: Thaw the human plasma in a 37°C water bath. Aliquot the plasma into microcentrifuge tubes.

  • Initiate Reaction: Spike the test peptide (from the stock solution) into the plasma to a final concentration of 1-10 µM. Vortex briefly to mix. This is your T=0 starting point.

  • Incubation: Place the tubes in a 37°C incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma/peptide mixture.

  • Enzymatic Quenching: Immediately add the aliquot to a tube containing a defined volume (e.g., 150 µL) of the cold ACN/internal standard quenching solution. This action simultaneously stops the enzymatic degradation and precipitates the plasma proteins.

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS/MS to quantify the concentration of the remaining parent peptide relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of remaining peptide against time.

    • The slope of the linear regression of this plot is the degradation rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

B. Data Presentation: Comparative Stability

Summarizing the results in a table provides a clear comparison of the impact of β-amino acid incorporation.

Peptide IDSequenceMatrixHalf-Life (t½) in hoursFold Improvement
Native-PepGA VFLKHuman Plasma0.5-
Beta-Pep-1G(β³-hAla)VFLKHuman Plasma18.236.4x
Native-PepGA VFLKLiver S9 Fraction0.2-
Beta-Pep-1G(β³-hAla)VFLKLiver S9 Fraction9.547.5x

This is example data for illustrative purposes.

Analytical Workflow: From Synthesis to Stability Assessment

A robust analytical workflow is critical for ensuring the identity, purity, and quantification of the synthesized peptides.

1. Purification & Purity Assessment:

  • RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography is the cornerstone for both purifying the crude peptide and assessing the purity of the final product.[19][23] A gradient of water and acetonitrile, typically with 0.1% trifluoroacetic acid (TFA), is used to separate the target peptide from synthesis-related impurities.[23]

2. Identity Confirmation & Quantification:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[21][22] For stability assays, LC-MS/MS provides the sensitivity and selectivity needed to accurately quantify the peptide in a complex biological matrix.[22]

Analytical_Workflow Crude Crude Peptide (Post-Cleavage) HPLC Purification (RP-HPLC) Crude->HPLC QC Purity & Identity Check (Analytical HPLC, MS) HPLC->QC Pure Purified Peptide (>95% Purity) QC->Pure Assay In Vitro Stability Assay (Plasma, S9, etc.) Pure->Assay LCMS Quantification (LC-MS/MS) Assay->LCMS Data Data Analysis (Half-Life Calculation) LCMS->Data

Caption: Analytical workflow for peptide synthesis and stability testing.

Conclusion and Future Outlook

The incorporation of β-amino acids is a field-proven and highly effective strategy for mitigating the primary liability of peptide therapeutics: poor metabolic stability.[5][7] By altering the peptide backbone, these non-natural building blocks provide a powerful shield against proteolytic degradation, significantly extending peptide half-life. The protocols and principles outlined in this guide offer a robust framework for researchers to design, synthesize, and validate novel peptide candidates with enhanced drug-like properties.

As our understanding of peptide structure-activity relationships grows, the strategic use of β-amino acids will continue to be a cornerstone of modern medicinal chemistry, enabling the development of more potent, stable, and convenient peptide-based medicines for a wide range of diseases.[8][24]

References

  • Caballero, A., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Gellman, S. H., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed.
  • Wikipedia contributors. Proteolysis. Wikipedia.
  • LibreTexts. (2024). 7.
  • Horne, W. S., & Gellman, S. H.
  • Lee, H. S., et al. Design and synthesis of beta-peptides with biological activity. PubMed.
  • Caballero, A., et al. (2025). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Unknown Author. (n.d.).
  • Unknown Author. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Blower, P. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
  • Thermo Fisher Scientific. (n.d.).
  • Sharma, G. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Lenci, E., & Trabocchi, A. (2020). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Thermo Fisher Scientific.
  • The Editors of Encyclopaedia Britannica. (2026). Proteolysis. Britannica.
  • sqadia.com. (2025). Proteolysis | Biochemistry. YouTube.
  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
  • Farnsworth, D. (2023). What is solid phase peptide synthesis?. Biotage.
  • Vapourtec Ltd. (2024). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec Ltd.
  • Schneider, P., et al. (2022).
  • Agilent Technologies. (n.d.).
  • Biovera. (2024).
  • Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Corning Life Sciences. (n.d.).
  • Blower, P. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
  • Onishi, Y., et al. (2014). Biosynthesis of natural products containing β-amino acids. The Royal Society of Chemistry.

Sources

Application Note: A Practical Guide to the Synthesis of 3-Amino-N-methylbutanamide Derivatives via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-amino-N-methylbutanamide derivatives, a molecular scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] We delve into the robust and atom-economical aza-Michael addition reaction, detailing the underlying mechanism and providing a field-proven, step-by-step protocol. This guide is designed for researchers, chemists, and drug development professionals, offering insights into experimental design, execution, troubleshooting, and characterization to ensure reliable and reproducible outcomes.

Introduction: The Significance of β-Amino Amides and the Aza-Michael Reaction

β-Amino carbonyl compounds are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals.[4][5] Their synthesis is a cornerstone of modern organic and medicinal chemistry. The aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands out as one of the most efficient methods for constructing the crucial carbon-nitrogen bond inherent to these structures.[4][6] This reaction is celebrated for its operational simplicity, high atom economy, and the ability to proceed under mild conditions, often requiring only catalytic activation.[7][8]

This guide focuses specifically on the synthesis of derivatives of 3-amino-N-methylbutanamide. By mastering this protocol, researchers can generate a library of diverse compounds for screening and lead optimization, leveraging the versatility of the aza-Michael addition to introduce various functional groups via the amine nucleophile.

Mechanistic Underpinnings of the Aza-Michael Addition

The reaction proceeds via the nucleophilic attack of an amine (the Michael donor) on the β-carbon of an activated alkene (the Michael acceptor). This conjugate addition is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond, rendering the β-carbon electrophilic.[9]

The mechanism can be summarized in three key steps:

  • Nucleophilic Attack: The lone pair of the nitrogen atom on the amine attacks the β-carbon of the α,β-unsaturated amide.

  • Enolate Formation: The π-electrons from the double bond shift to form a resonance-stabilized enolate intermediate.[9]

  • Protonation: The enolate is subsequently protonated, typically by the solvent or a protonated amine molecule, to yield the final β-amino amide product and regenerate the catalyst if one is used.[10]

Figure 1: Catalyzed Aza-Michael Addition Mechanism

Experimental Protocol: Synthesis of 3-(Benzylamino)-N-methylbutanamide

This section provides a detailed, step-by-step methodology for a representative synthesis.

Objective: To synthesize 3-(benzylamino)-N-methylbutanamide from benzylamine and N-methylcrotonamide using an organocatalyst.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-methylcrotonamideC₅H₉NO99.131.0 g10.09Michael Acceptor
BenzylamineC₇H₉N107.151.19 g (1.21 mL)11.10Michael Donor (1.1 eq)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)C₉H₁₆N₂152.24154 mg (152 µL)1.01Catalyst (10 mol%)
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Reaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Extraction/Chromatography
HexanesC₆H₁₄86.18~150 mL-Chromatography
Saturated aq. NH₄ClNH₄Cl53.49~30 mL-Workup
Saturated aq. NaCl (Brine)NaCl58.44~30 mL-Workup
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Experimental Workflow

The overall process, from reaction setup to final product analysis, is outlined below.

experimental_workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Dissolve N-methylcrotonamide in DCM in a round-bottom flask. B 2. Reaction Initiation Add benzylamine, followed by DBU catalyst. Stir at room temperature. A->B C 3. Monitoring Track reaction progress via Thin Layer Chromatography (TLC). B->C D 4. Workup: Quenching & Extraction Quench with aq. NH4Cl. Separate organic layer. Extract aqueous layer with DCM. C->D Upon completion E 5. Workup: Washing & Drying Combine organic layers, wash with brine, and dry over MgSO4. D->E F 6. Purification Filter drying agent, concentrate solvent in vacuo. Purify crude product via flash column chromatography. E->F G 7. Analysis & Characterization Obtain NMR, IR, and HRMS spectra to confirm structure and purity. F->G

Figure 2: Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-methylcrotonamide (1.0 g, 10.09 mmol). Dissolve the solid in dichloromethane (20 mL).

  • Addition of Reagents: To the stirred solution, add benzylamine (1.21 mL, 11.10 mmol, 1.1 eq) via syringe. Follow with the dropwise addition of DBU (152 µL, 1.01 mmol, 0.1 eq).

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature (approx. 20-25°C). Monitor the consumption of the starting material by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate/hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with 30 mL of brine. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 3-(benzylamino)-N-methylbutanamide as a pale yellow oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Expected Characterization Data
AnalysisExpected Results for 3-(benzylamino)-N-methylbutanamide
Yield 85-95%
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.20 (m, 5H), 6.20 (br s, 1H), 3.80 (s, 2H), 3.15-3.05 (m, 1H), 2.78 (d, J=2.8 Hz, 3H), 2.35 (d, J=6.4 Hz, 2H), 1.15 (d, J=6.8 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 172.5, 140.0, 128.6, 128.3, 127.2, 52.0, 51.8, 43.5, 26.3, 20.5.
IR (neat) ν 3300 (N-H), 2960 (C-H), 1645 (C=O, amide), 1550 (N-H bend) cm⁻¹.
HRMS (ESI+) m/z calculated for C₁₂H₁₉N₂O [M+H]⁺: 207.1492; Found: 207.1495.

Key Considerations and Troubleshooting

The success of the aza-Michael addition hinges on several factors. Understanding these variables allows for optimization and effective troubleshooting.

  • Causality of Experimental Choices:

    • Amine Equivalence: A slight excess (1.1 eq) of the amine nucleophile is used to ensure complete consumption of the limiting Michael acceptor.

    • Catalyst Selection: DBU is a non-nucleophilic, strong organic base that effectively promotes the reaction without competing as a nucleophile.[8] Other catalysts, such as triethylamine or even Lewis acids in certain cases, can also be employed, though reaction times may vary.[11][12] For less reactive amines, stronger bases or heating may be necessary.

    • Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively solubilizes the reactants. For some sluggish reactions, more polar solvents like DMSO or DMF can accelerate the rate, but may complicate the workup.[13] Some protocols also report success under solvent-free conditions.[7][14]

  • Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Low reactivity of the amine. 3. Reaction time too short.1. Increase catalyst loading to 15-20 mol%. 2. Gently heat the reaction to 40°C. 3. Allow the reaction to stir overnight.
Low Yield 1. Product loss during workup (e.g., product is water-soluble). 2. Inefficient purification.1. Perform more extractions (4-5 times) or use a continuous extractor for highly polar products. 2. Ensure proper silica gel loading and use a slow, shallow gradient for chromatography.
Formation of Side Products 1. Bis-addition (for primary amines). 2. Polymerization of the Michael acceptor.1. Use a larger excess of the primary amine or add the Michael acceptor slowly to a solution of the amine. 2. Ensure the reaction is not overheated and that a non-nucleophilic base is used.

Conclusion

The aza-Michael addition is a powerful and reliable tool for the synthesis of 3-amino-N-methylbutanamide derivatives. The protocol detailed herein is robust, high-yielding, and can be readily adapted to a wide range of primary and secondary amines, enabling the rapid generation of compound libraries for pharmaceutical research and development. By understanding the core mechanism and key experimental parameters, researchers can confidently apply this methodology to accelerate their discovery programs.

References

  • Cador, A., Hoffmann, G., Tognetti, V., & Joubert, L. (2023). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ChemPhysChem. Available at: [Link]

  • Yuan, G., et al. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances. Available at: [Link]

  • Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for RSC Advances: A facile synthesis of β-amino carbonyl compounds. Available at: [Link]

  • Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • MDPI. (2024). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Molecules. Available at: [Link]

  • RSC Publishing. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry. Available at: [Link]

  • JETIR. (2023). Synthesis of β-amino carbonyl compounds by using Aza- Michael reaction. International Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Synthesis. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]

  • Day, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron. Available at: [Link]

  • IntechOpen. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Available at: [Link]

  • Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of Amino Acid Derivatives in Pharmaceutical R&D. Available at: [Link]

Sources

Application Note: Strategies for Amide Bond Formation with Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of peptides, pharmaceuticals, and advanced materials. A common challenge in this synthesis is the use of amine starting materials, which are frequently stored and handled as their more stable hydrochloride salts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formation of amide bonds using amine hydrochloride salts. We will delve into the underlying chemical principles, detail critical experimental parameters, provide step-by-step protocols, and offer troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Amine Salt Conundrum

Amines are often supplied as hydrochloride (HCl) salts to enhance their stability, crystallinity, and shelf-life, mitigating issues with volatility and air-sensitivity common to the corresponding free base. However, the protonated nature of the amine in its salt form renders it non-nucleophilic. The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, making it unavailable to attack an activated carboxylic acid derivative. Therefore, the direct reaction between a carboxylic acid and an amine hydrochloride salt under standard coupling conditions is not feasible. The essential first step is the in-situ neutralization of the salt to liberate the free, nucleophilic amine. This guide will explore the requisite strategies and reagents to achieve this efficiently.

Foundational Chemistry: Mechanism and Rationale

The overall process can be broken down into two distinct but concurrent chemical events: (1) Acid-Base Neutralization and (2) Amide Coupling.

2.1. Liberation of the Free Amine

The core principle involves the addition of a suitable base to deprotonate the ammonium cation (R-NH3+) and generate the free amine (R-NH2). The choice of base is critical, as it must be strong enough to deprotonate the amine salt (pKa typically around 9-11) but should not interfere with the coupling reaction or cause unwanted side reactions like racemization or decomposition of reagents.

The equilibrium for this step is: R-NH3+ Cl- + Base <=> R-NH2 + [Base-H]+ Cl-

2.2. Carboxylic Acid Activation and Amide Formation

Simultaneously, the carboxylic acid must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the liberated free amine. This is accomplished using a "coupling reagent." Common coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU) react with the carboxylic acid to form an activated species (e.g., an O-acylisourea or an activated ester). The free amine then attacks this intermediate, forming a tetrahedral intermediate which subsequently collapses to yield the stable amide bond and a byproduct.

This entire process is illustrated in the workflow diagram below.

Amide_Formation_Workflow cluster_0 Reactant Preparation cluster_1 In-Situ Free Amine Generation cluster_2 Carboxylic Acid Activation cluster_3 Amide Bond Formation AmineHCl Amine Hydrochloride Salt (R-NH3+ Cl-) FreeAmine Free Amine (Nucleophile) (R-NH2) AmineHCl->FreeAmine Deprotonation Base Stoichiometric Base (e.g., DIPEA, TEA) Base->FreeAmine Amide Amide Product (R'-CO-NH-R) FreeAmine->Amide Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R'-COOH) ActivatedAcid Activated Intermediate CarboxylicAcid->ActivatedAcid CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedAcid Activation ActivatedAcid->Amide

Figure 1: General workflow for amide coupling with an amine hydrochloride salt.

Key Experimental Parameters and Reagent Selection

The success of the reaction hinges on the judicious selection of the base, coupling reagent, and solvent.

3.1. Choice of Base

The added base, often referred to as a "tertiary amine base" or "non-nucleophilic base," is crucial. It serves to neutralize the amine hydrochloride salt. Using an excess of the amine starting material to act as both reactant and base is generally not recommended due to complications in purification.

Base pKa of Conjugate Acid Key Characteristics & Applications
Diisopropylethylamine (DIPEA, Hünig's base) ~10.7Highly hindered, making it non-nucleophilic. The most common choice for peptide couplings to minimize side reactions.
Triethylamine (TEA, Et3N) ~10.75Less sterically hindered than DIPEA, which can sometimes lead to nucleophilic catalysis or side reactions. Widely used and cost-effective.
N-Methylmorpholine (NMM) ~7.4A weaker base, often preferred in peptide synthesis where minimizing racemization is critical. Its lower basicity can be advantageous with sensitive substrates.
2,4,6-Collidine ~7.4A hindered, moderately weak base. Useful when a stronger base like DIPEA might cause undesired epimerization.

Recommendation: For most standard applications, 1.1 to 1.5 equivalents of DIPEA is the preferred choice due to its strong basicity and low nucleophilicity.

3.2. Choice of Coupling Reagent

The coupling reagent dictates the efficiency of carboxylic acid activation. Modern coupling reagents are designed for high efficiency, mild reaction conditions, and suppression of side reactions, particularly racemization in chiral substrates.

Coupling Reagent Class Examples Mechanism & Advantages
Carbodiimides EDC (water-soluble), DCC (organic-soluble)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.
Uronium/Aminium Salts HBTU, HATU, HCTUPre-activated reagents that rapidly form active esters. HATU is particularly effective for coupling hindered amino acids and minimizing racemization.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they generate activated phosphonium esters. Highly efficient but byproducts can sometimes complicate purification.

Recommendation: The combination of EDC with an additive like 1-hydroxybenzotriazole (HOBt) is a classic, cost-effective choice. For more challenging or racemization-prone couplings, uronium salts like HATU are considered the gold standard.

Detailed Experimental Protocols

4.1. General Protocol for Amide Coupling using EDC/HOBt

This protocol provides a general workflow for a standard amide coupling reaction.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.0-1.2 eq)

  • EDC·HCl (1-((3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1-1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.1-1.5 eq)

  • DIPEA (Diisopropylethylamine) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in the chosen anhydrous solvent (e.g., DMF). Stir the solution at room temperature.

  • Activation: Add EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.

  • Amine Addition: In a separate flask, suspend or dissolve the amine hydrochloride salt (1.1 eq) in a small amount of the same solvent. Add DIPEA (2.2 eq) to this suspension and stir for 5-10 minutes to generate the free amine in situ.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol_Workflow Start Start: Inert Atmosphere Step1 1. Dissolve Carboxylic Acid & HOBt in Anhydrous Solvent Start->Step1 Step2 2. Add EDC for Pre-activation (15-30 min @ RT) Step1->Step2 Step4 4. Add Amine/DIPEA solution to activated acid @ 0 °C Step2->Step4 Step3 3. In separate flask: Prepare Amine + DIPEA solution Step3->Step4 Step5 5. Warm to RT Monitor by TLC/LC-MS Step4->Step5 Step6 6. Aqueous Workup (Acid/Base Washes) Step5->Step6 Step7 7. Dry, Concentrate & Purify Step6->Step7 End End: Purified Amide Step7->End

Figure 2: Step-by-step experimental protocol workflow.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient base to neutralize the amine HCl salt.2. Incomplete activation of the carboxylic acid.3. Water present in the reaction.1. Ensure at least 2 equivalents of base are used (1 for the salt, 1 for the coupling byproduct).2. Increase pre-activation time or switch to a more potent coupling reagent like HATU.3. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Formation of Urea Byproduct The O-acylisourea intermediate from carbodiimide activation rearranges to a stable N-acylurea.This is common with DCC/EDC. Add HOBt or a similar additive to trap the intermediate as an active ester, which is less prone to rearrangement.
Epimerization/Racemization The base is too strong or the activation is too slow, allowing for deprotonation of the α-carbon.Use a weaker base like NMM or 2,4,6-collidine. Employ a coupling reagent known to suppress racemization, such as HATU. Run the reaction at a lower temperature (0 °C).
Difficulty Removing Byproducts Urea byproducts (from DCC) or phosphine oxides (from PyBOP) can be difficult to remove via chromatography.Use water-soluble reagents like EDC, whose byproducts can be removed with an aqueous wash. If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many solvents and can often be removed by filtration.

Conclusion

The use of amine hydrochloride salts in amide bond formation is a routine procedure that, with careful consideration of the reaction mechanism and appropriate choice of reagents, can be performed with high efficiency and fidelity. The critical step is the quantitative liberation of the free amine using a non-nucleophilic base prior to the coupling reaction. By following the protocols and troubleshooting guidance outlined in this note, researchers can confidently and successfully synthesize a wide array of amide-containing target molecules.

References

  • Title: The use of N-methylmorpholine as a catalyst for the synthesis of amides from carboxylic acids and isocyanates Source: Royal Society of Chemistry URL: [Link]

  • Title: Use of Hünig's Base (DIPEA) in Peptide Synthesis Source: C&EN URL: [Link]

  • Title: Carbodiimide - an overview Source: ScienceDirect Topics URL: [Link]

  • Title: HATU: A Potent Coupling Reagent for Amide Bond Formation Source: Chemistry LibreTexts URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Racemization During 3-amino-N-methylbutanamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of sterically hindered and N-methylated amino acids, such as 3-amino-N-methylbutanamide. The inherent steric bulk of the N-methyl group not only impedes reaction kinetics but also introduces unique pathways for racemization, demanding carefully optimized protocols.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges, ensuring high yield and exceptional stereochemical purity in your final product.

Understanding the Challenge: Racemization in N-Methylated Residues

In peptide synthesis, racemization is a critical side reaction that can compromise the biological activity and purity of the final peptide.[1] The process involves the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[2]

While the common racemization pathway for standard amino acids proceeds through an oxazolone intermediate, this is not possible for N-methylated residues. Instead, activation of the carboxylic acid can lead to the formation of a planar, achiral oxazolium intermediate. This intermediate is susceptible to non-stereospecific attack by the incoming amine, resulting in a mixture of diastereomers.[3] The choice of coupling reagent, base, solvent, and temperature all play a crucial role in managing the formation and fate of this intermediate.[4][5]

racemization_mechanism Diagram 1: Racemization via Oxazolium Intermediate cluster_0 Activation & Racemization Pathway cluster_1 Coupling Outcome Activated_AA Activated N-Methyl Amino Acid (L-configuration) Oxazolium Planar Oxazolium Intermediate (Achiral) Activated_AA->Oxazolium Cyclization Base Base (e.g., DIPEA) Base->Activated_AA Abstracts α-proton L_Peptide Desired Peptide (L-Dipeptide) Oxazolium->L_Peptide Attack from one face D_Peptide Racemized Peptide (D-Dipeptide) Oxazolium->D_Peptide Attack from opposite face Proton_Loss Loss of α-proton Amine Incoming Amine (R-NH2) Amine->Oxazolium

Caption: Racemization mechanism for N-methylated amino acids.

Troubleshooting Guide

This section addresses specific issues encountered during the coupling of 3-amino-N-methylbutanamide.

Issue 1: High Degree of Racemization Detected in Final Product

Symptom: Chiral HPLC or NMR analysis reveals a significant percentage of the undesired diastereomer.

Root Causes & Solutions:

  • Inappropriate Coupling Reagent or Lack of Additives:

    • Causality: Standard carbodiimide reagents like DCC or DIC, when used alone, generate a highly reactive O-acylisourea intermediate that is prone to racemization.[5][6] Uronium and phosphonium reagents vary in their potential to suppress racemization.

    • Solution:

      • For Carbodiimides (e.g., DIC, EDC): Always use them in combination with racemization-suppressing additives.[6][7] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) form an active ester intermediate that is less susceptible to racemization.[6][8] Oxyma is often preferred due to its enhanced safety profile and high efficiency.[8]

      • For Hindered Couplings: Switch to a more robust phosphonium or uronium/aminium reagent known for high efficiency with N-methylated amino acids. Reagents like PyAOP, HATU, and PyBrOP are highly effective.[2][9][10] HATU, in particular, is known for high reactivity while suppressing racemization.[9][10]

  • Incorrect Base Selection or Stoichiometry:

    • Causality: The base used during coupling plays a direct role in the abstraction of the α-proton, which is the key step in racemization.[11][12] Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) significantly increase the rate of this proton abstraction.[4][13]

    • Solution:

      • Switch to a Weaker or Sterically Hindered Base: Replace DIPEA with a base known to cause less racemization, such as N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine.[4][13][14]

      • Optimize Base Equivalents: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents relative to the amino acid are sufficient for uronium/aminium salt couplings.

  • Elevated Reaction Temperature:

    • Causality: Higher temperatures accelerate most chemical reactions, including the undesired racemization pathway.[5] While heat can be used to overcome the steric hindrance of N-methylated residues, it must be applied judiciously.[15]

    • Solution:

      • Perform Coupling at Low Temperatures: Conduct the coupling reaction at 0°C to significantly slow the rate of racemization.[2][14] If the reaction is too slow at 0°C, allow it to slowly warm to room temperature over several hours. Microwave synthesis should also be optimized at lower temperatures (e.g., 50°C) for sensitive residues.[14]

  • Inappropriate Solvent Choice:

    • Causality: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in the racemization pathway, thereby promoting it.[3][16][17]

    • Solution:

      • Use Less Polar Solvents: When possible, use less polar solvents like dichloromethane (DCM). However, this must be balanced with the solubility of your reagents and the swelling capacity of the solid-phase resin, if applicable.[5][18]

Issue 2: Incomplete Coupling and Low Yield

Symptom: Bromophenol blue test indicates unreacted free amines, and mass spectrometry reveals deletion sequences.[15]

Root Causes & Solutions:

  • Insufficient Reagent Reactivity:

    • Causality: The steric hindrance of the N-methyl group, especially when coupling to another N-methylated residue, can dramatically slow reaction kinetics, leading to incomplete reactions with standard coupling agents.[9][19]

    • Solution:

      • Select a High-Potency Reagent: This is the most critical factor. For coupling 3-amino-N-methylbutanamide, especially to another hindered residue, standard reagents like HBTU are often insufficient.[9] Utilize highly reactive reagents such as HATU , PyAOP , or PyBrOP .[9][10] The choice between them may require empirical testing for your specific sequence.

      • Employ a "Double Coupling" Strategy: After the initial coupling reaction, filter the resin and re-expose it to a fresh solution of activated amino acid and coupling reagents to drive the reaction to completion.[15]

  • Suboptimal Reagent Stoichiometry:

    • Causality: For difficult couplings, a stoichiometric excess of reagents is required to drive the reaction forward.

    • Solution:

      • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent. A common starting point for difficult couplings is 4 equivalents of the Fmoc-amino acid and 4 equivalents of the coupling reagent (e.g., HATU) relative to the resin substitution.[9][15] The amount of base (e.g., DIPEA or NMM) should be double that of the coupling reagent (8 equivalents).[9]

troubleshooting_workflow Diagram 2: Troubleshooting Workflow for Racemization Start High Racemization Detected CheckReagent Review Coupling Reagent Start->CheckReagent UseCarbodiimide Using Carbodiimide (DIC/EDC) alone? CheckReagent->UseCarbodiimide Yes UsePotentReagent Action: Switch to HATU, PyAOP, or PyBrOP CheckReagent->UsePotentReagent No CheckBase Evaluate Base CheckTemp Assess Temperature CheckBase->CheckTemp No UseStrongBase Using Strong Base (DIPEA/TEA)? CheckBase->UseStrongBase Yes Optimize Problem Resolved CheckTemp->Optimize No HighTemp Coupling > RT? CheckTemp->HighTemp Yes AddAdditive Action: Add Oxyma or HOAt UseCarbodiimide->AddAdditive AddAdditive->CheckBase UsePotentReagent->CheckBase SwitchBase Action: Switch to NMM or Collidine UseStrongBase->SwitchBase SwitchBase->CheckTemp LowerTemp Action: Perform coupling at 0°C HighTemp->LowerTemp LowerTemp->Optimize

Caption: A logical workflow for troubleshooting racemization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling reagent for 3-amino-N-methylbutanamide to minimize racemization?

A: While the "best" reagent can be sequence-dependent, HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is widely regarded as a top choice.[9][10] It offers a superior balance of high reactivity, required to overcome steric hindrance, and the ability to suppress racemization, largely due to the presence of the HOAt moiety.[2][10] For extremely difficult couplings, phosphonium reagents like PyAOP and PyBrOP are also excellent alternatives.[9][10]

Q2: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A: These additives function by intercepting the highly reactive activated amino acid intermediate (e.g., the O-acylisourea from a carbodiimide reaction) to form an active ester.[6] This active ester is more stable and less prone to cyclizing into the racemization-prone oxazolium intermediate.[5][20] The reaction then proceeds through this less-racemizing active ester pathway. HOAt and Oxyma are generally more effective than HOBt at suppressing racemization.[2][6]

Q3: Is it better to pre-activate the amino acid or add the coupling reagent in situ?

A: For racemization-prone couplings, prolonged activation time increases the risk. Leaving the carboxylic acid in its activated state for an extended period before the amine is introduced provides more opportunity for racemization to occur.[13] Therefore, in situ activation, where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amine, is generally preferred. If pre-activation is necessary, it should be kept to a minimum (e.g., 1-5 minutes).[5]

Q4: Can microwave synthesis be used for coupling N-methylated amino acids?

A: Yes, microwave energy can be very effective at accelerating the coupling of sterically hindered residues.[14] However, the elevated temperatures can also increase racemization. It is crucial to use an optimized method, often involving lower microwave temperatures (e.g., 50°C) and carefully selected reagents (e.g., COMU, which is well-suited for microwave SPPS) and bases (e.g., collidine) to mitigate this risk.[2][14]

Reagent Class Example Reagent Recommended Use for N-Methyl AA Racemization Potential & Mitigation
Carbodiimides DIC, EDCNot recommended as a first choice; use only if necessary.High if used alone. Must be paired with an additive like Oxyma or HOAt.[2][6]
Aminium/Uronium HATUHighly Recommended. Excellent for hindered couplings.[9][10]Low. The integrated HOAt moiety effectively suppresses racemization.[2]
HBTU, HCTULess effective than HATU for N-methylated residues.[9]Moderate. Less effective at suppression than HATU.
COMURecommended. A safer, non-explosive alternative to HATU.[2]Low. The integrated Oxyma moiety provides excellent suppression.[2]
Phosphonium PyBOPGood general-purpose reagent.Low to Moderate. Generally effective.
PyAOP, PyBrOPHighly Recommended. Excellent for very difficult couplings.[2][9]Low. PyAOP contains the highly effective HOAt moiety. PyBrOP is highly reactive, shortening reaction times.
Other DEPBTRecommended for cases where racemization is a severe problem.[8]Very Low. Specifically designed to minimize racemization.[8]
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids.

Experimental Protocols

Protocol 1: Optimized Low-Racemization Coupling of Fmoc-3-amino-N-methylbutanamide

This protocol is a robust starting point for minimizing racemization during the solid-phase synthesis of a peptide containing 3-amino-N-methylbutanamide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-amino-N-methylbutanamide

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 4 equivalents of Fmoc-3-amino-N-methylbutanamide and 3.95 equivalents of HATU in anhydrous DMF.

    • Add 8 equivalents of NMM or collidine to the solution.

    • Vortex the mixture for 1-2 minutes. This is an in situ activation approach.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the drained resin.

    • Ensure the resin is fully suspended and agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be started at 0°C and allowed to warm to room temperature overnight.

  • Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to check for reaction completion.[15] If the test indicates incomplete coupling (a blue or green color), drain the resin and perform a second coupling (Step 3) with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (yellow color in the bromophenol blue test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Ratio

After cleavage and purification of the final peptide, this method can be used to determine the extent of racemization at the target coupling site.

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6N HCl at 110°C for 24 hours. This will break the peptide down into its constituent amino acids.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This will create diastereomeric derivatives of the D- and L-amino acids.

  • HPLC Analysis:

    • Analyze the derivatized sample using reverse-phase HPLC.

    • The diastereomeric derivatives will have different retention times and can be separated and quantified.

    • Column: Standard C18 column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically effective.

    • Detection: UV detection at 340 nm.

  • Quantification: Integrate the peak areas corresponding to the L-L and D-L diastereomers to calculate the percentage of racemization.

References

  • Aggregration, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.

  • Peptide synthesis. Wikipedia.

  • Reagents Used in Peptide Synthesis Archives. AAPPTEC.

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.

  • Epimerisation in Peptide Synthesis. Molecules.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry.

  • Racemization in peptide synthesis. SlideShare.

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.

  • The greening of peptide synthesis. Green Chemistry.

  • Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids. BenchChem.

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies.

  • Epimerisation in Peptide Synthesis. MDPI.

  • Evolution of amide bond formation. University of Michigan.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

  • Technical Support Center: Preventing Racemization in Peptide Coupling. BenchChem.

  • Amide Bond Activation of Biological Molecules. Molecules.

  • Coupling method for peptide synthesis at elevated temperatures. Google Patents.

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

  • Side reactions associated with N-methylated amino acid coupling. BenchChem.

  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.

  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD.

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

Sources

optimizing pH for extraction of 3-amino-N-methylbutanamide free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction of 3-amino-N-methylbutanamide

Introduction for the Researcher

This technical support guide provides a comprehensive framework for optimizing the liquid-liquid extraction (LLE) of 3-amino-N-methylbutanamide, focusing specifically on the isolation of its free base form. As researchers and drug development professionals, achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles governing the extraction process. By understanding the "why" behind each step, you can effectively troubleshoot issues and adapt the methodology to your specific experimental context.

The core of this process relies on manipulating the ionization state of the primary amine functional group through precise pH control. This guide will walk you through the theoretical basis, practical application, and common pitfalls associated with this critical separation technique.

Section 1: Fundamental Principles of pH-Dependent Extraction

Q: What is the scientific basis for using pH to optimize the extraction of an amine?

The entire principle hinges on the differential solubility of the two forms of 3-amino-N-methylbutanamide: its protonated (salt) form and its deprotonated (free base) form.

  • The Two States of the Amine: The primary amine group (-NH₂) on the molecule can accept a proton (H⁺) to become a positively charged ammonium ion (-NH₃⁺). This equilibrium is dictated by the pH of the aqueous solution.

    • Protonated Form (R-NH₃⁺): This is an ionic salt. Like most salts, it is polar and therefore highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents.[1]

    • Free Base Form (R-NH₂): This is the neutral, uncharged molecule. The absence of a full ionic charge makes it significantly less polar, increasing its solubility in a suitable organic solvent.[2][3]

  • Controlling the Equilibrium with pH: By adjusting the pH of the aqueous solution, we can shift this equilibrium to favor one form over the other. Liquid-liquid extraction leverages this by forcing the target compound into its organic-soluble free base form, allowing it to partition from the aqueous phase into the organic solvent.[4][5]

  • The Henderson-Hasselbalch Equation: This equation is the quantitative tool we use to predict the ionization state of the amine at a given pH.[6] For a base, the equation is expressed in terms of the pKa of its conjugate acid (R-NH₃⁺):

    pH = pKa + log([R-NH₂] / [R-NH₃⁺])

    Where:

    • [R-NH₂] is the concentration of the free base.

    • [R-NH₃⁺] is the concentration of the protonated amine salt.

    • pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).

This equation mathematically demonstrates that to maximize the concentration of the free base [R-NH₂], the pH of the solution must be raised significantly above the pKa.[7][8]

Section 2: Core FAQs for 3-amino-N-methylbutanamide Extraction

Q: What is the pKa of 3-amino-N-methylbutanamide?

Therefore, a working pKa estimate of ~10.5 for the conjugate acid of 3-amino-N-methylbutanamide is a scientifically sound starting point for optimization.

Q: What is the theoretical optimal pH for extracting the free base?

The theoretical optimum is the pH at which >99% of the compound exists in its neutral free base form, maximizing its affinity for the organic phase. Based on the Henderson-Hasselbalch equation, this is achieved by adjusting the pH of the aqueous phase to be at least 2 pH units above the pKa of the amine's conjugate acid.[12]

  • At pH = pKa (10.5): 50% of the compound is in the free base form.

  • At pH = 11.5 (pKa + 1): ~91% of the compound is in the free base form.

  • At pH = 12.5 (pKa + 2): ~99% of the compound is in the free base form.

Recommended Starting pH: 12.5

Below is a summary of the theoretical distribution, which underscores the importance of this two-unit margin.

pH of Aqueous PhasepH relative to pKa (~10.5)Theoretical % of Free Base (R-NH₂)Extraction Efficiency
9.5pKa - 1~9%Very Poor
10.5pKa50%Poor
11.5pKa + 1~90.9%Good
12.5 pKa + 2 99.0% Optimal
13.0pKa + 2.5>99.5%Optimal (with caution)
Q: Which base should I use to adjust the pH, and which organic solvent is recommended?
  • Choice of Base: A strong base is required to reach the target pH of ~12.5.

    • Recommended: 1M to 5M solutions of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Add dropwise while monitoring with a calibrated pH meter.

    • Alternative: Saturated potassium carbonate (K₂CO₃) solution can also be used and is sometimes preferred as it is less harsh, though it may not reach the highest pH levels as easily.[13]

  • Choice of Organic Solvent: The ideal solvent should be immiscible with water and have a good affinity for the free base.

    • Recommended Starting Solvents: Ethyl acetate (EtOAc) or Dichloromethane (DCM). The calculated XLogP for 3-amino-N-methylbutanamide is -1, indicating significant polarity.[14] Therefore, a moderately polar extraction solvent is a logical first choice.[12]

    • Other Options: Diethyl ether can be effective but is highly volatile.[15] Toluene is less polar and may be useful if impurities are more polar than the target compound.

Section 3: Troubleshooting Guide

Q: My extraction yield is low. What are the likely causes?
  • Incorrect pH: This is the most common cause. If the pH is below 12, a significant portion of your compound remains in the aqueous phase as the protonated salt. Solution: Calibrate your pH meter and ensure the aqueous phase is at a stable pH of ≥12.5 before and during extraction.

  • Insufficient Solvent Volume: To ensure efficient partitioning, a sufficient volume of organic solvent is needed. A generic optimum starting ratio of organic to aqueous phase is 7:1, though this can be adjusted based on empirical results.[4][12] Solution: Increase the volume of your organic solvent or perform more extractions with smaller volumes (e.g., 3 extractions are more effective than one large one).

  • Insufficient Mixing: The two phases must be mixed adequately to allow the free base to transfer across the phase boundary. Solution: Invert the separatory funnel gently but thoroughly 10-15 times. Vigorous shaking can lead to emulsions.

Q: My final product is impure. Could it be degradation?

Yes. While a high pH is necessary for extraction, it also introduces the risk of amide hydrolysis . Amides can be cleaved into a carboxylic acid and an amine under strongly basic conditions, especially when heated.[16][17][18]

  • Problem: Exposing 3-amino-N-methylbutanamide to a very high pH (e.g., >13) for an extended period can cause it to degrade into 3-aminobutanoic acid and methylamine.

  • Solution:

    • Work quickly once the pH has been adjusted. Do not let the basic aqueous solution sit for hours.

    • Avoid heating the mixture during extraction. All steps should be performed at ambient temperature.

    • Do not overshoot the target pH. A pH of 12.5 is generally sufficient and safer than 13.5 or 14.

Q: An emulsion formed during extraction. How do I resolve it?

An emulsion is a suspension of fine droplets of one liquid within the other, preventing a clean separation of layers.

  • Cause: Vigorous shaking or the presence of surfactant-like impurities.

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.

    • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often forces the layers to separate.[4][12]

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Section 4: Visualized Workflow and Experimental Protocol

Workflow Diagram: pH-Dependent LLE

The following diagram illustrates the core logic of the extraction process.

Caption: Workflow for extracting the free base via pH adjustment.

Protocol: Small-Scale Empirical pH Optimization

This protocol allows you to experimentally verify the optimal pH for your specific conditions.

  • Preparation: Prepare a stock solution of your crude 3-amino-N-methylbutanamide in deionized water (e.g., 10 mg/mL).

  • Aliquoting: In four separate vials, place 1 mL of the stock solution.

  • pH Adjustment:

    • Vial 1: Adjust pH to 10.5

    • Vial 2: Adjust pH to 11.5

    • Vial 3: Adjust pH to 12.5

    • Vial 4: Adjust pH to 13.0

    • Use 1M NaOH and a calibrated pH meter for accurate adjustment. Record the final pH for each.

  • Extraction:

    • To each vial, add 3 mL of ethyl acetate.

    • Cap the vials and invert gently but thoroughly for 2 minutes to mix the phases. Avoid vigorous shaking.

    • Centrifuge the vials briefly (e.g., 2 minutes at 1000 rpm) to ensure complete phase separation.

  • Sampling & Analysis:

    • Carefully remove a sample from the top organic layer of each vial.

    • Analyze the samples by a suitable method (e.g., LC-MS, GC-MS, or HPLC) to quantify the concentration of 3-amino-N-methylbutanamide.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17797104, 3-Amino-N-methylbutanamide. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Sciencemadness.org. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt?. r/chemistry. Retrieved from [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. r/chemistry. Retrieved from [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

  • ACS Publications. (2010, July 15). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved from [Link]

  • YouTube. (2022, May 12). Henderson Hasselbalch Equation's application in Organic Chemistry. Problems in Chemistry. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-amino-N-methylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Amide Hydrochlorides

Disclaimer: The specific compound "3-amino-N-methylbutanamide hydrochloride" is not commercially available and lacks published safety data. This guide has been developed using 4-Aminobutanamide hydrochloride (CAS No. 13031-43-1) as a validated proxy due to its structural similarity (primary amine, amide functionality, and hydrochloride salt). The safety protocols outlined here are based on the known hazards of this proxy and general best practices for handling solid, water-soluble amine salts. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle and perform a risk assessment for your unique experimental conditions.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the foundational step of any laboratory protocol. Based on data for the proxy compound, 4-Aminobutanamide hydrochloride, and similar chemical structures, a comprehensive risk assessment involves recognizing its potential effects on health and the appropriate ways to mitigate exposure.[1][2]

While not classified as acutely toxic, amide hydrochlorides are often categorized as irritants. The primary risks associated with handling this compound in its solid, powdered form are:

  • Eye Irritation: The hydrochloride salt can cause serious eye irritation upon contact.[3][4]

  • Skin Irritation: Prolonged contact may cause skin irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion can be harmful.[4][5]

These hazards mandate the use of engineering controls and Personal Protective Equipment (PPE) to create a safe handling environment.[6][7]

Table 1: GHS Hazard Classification for Proxy Compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This classification is based on available data for structurally similar compounds and should be considered representative.[4]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and a potential chemical hazard, used after engineering and administrative controls have been implemented.[8] The following PPE is mandatory when handling 3-amino-N-methylbutanamide hydrochloride or its proxy.

  • Eye and Face Protection: Chemical safety goggles are required to protect against dust particles and potential splashes when making solutions.[6][9] A face shield should be worn over goggles when handling larger quantities (>25 g) or when there is a significant splash hazard.[8][9] All eyewear must be ANSI Z87.1-marked.[9]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin and clothing.[6][9] Long pants and closed-toe shoes are required as a minimum standard for laboratory work.[9]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[6][9] If there is a risk of prolonged contact or immersion, heavier-duty chemical-resistant gloves should be used. Gloves must be removed immediately after contact with the chemical, and hands should be washed thoroughly.[9]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of dust.[6][10]

Table 2: PPE Quick Reference Guide

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing SolidSafety GogglesNitrile GlovesLab CoatN95 Respirator (if outside fume hood)
Preparing SolutionsSafety GogglesNitrile GlovesLab CoatNot required (in fume hood)
Transferring LiquidSafety GogglesNitrile GlovesLab CoatNot required
Handling Large Quantities (>25g)Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (if outside fume hood)

Safe Handling and Operational Workflow

A systematic workflow minimizes the risk of exposure and contamination. Adherence to a Chemical Hygiene Plan (CHP), as mandated by OSHA, is essential for ensuring safety.[7][11]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE: Put on all required PPE as detailed in Section 2.

  • Weighing:

    • Perform all weighing operations of the solid powder within a chemical fume hood or a ventilated balance enclosure to contain dust.

    • Use a spatula to carefully transfer the powder to a tared weigh boat or container. Avoid any actions that could generate airborne dust.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[12][13]

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete.

G cluster_prep Preparation cluster_handling Handling Solid cluster_post Post-Handling prep_area 1. Designate & Clear Work Area (Fume Hood) check_safety 2. Verify Eyewash/ Shower Access prep_area->check_safety don_ppe 3. Don All Required PPE check_safety->don_ppe weigh 4. Weigh Powder in Containment (Hood) don_ppe->weigh dissolve 5. Add Solvent Slowly to Powder weigh->dissolve store 6. Tightly Seal & Store Primary Container dissolve->store doff_ppe 7. Doff PPE (Gloves First) store->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Amide Hydrochloride Powder.

Spill and Disposal Plan

Accidents can happen, and a clear, actionable plan is critical for mitigating their impact.

Small Spill Cleanup (Solid):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14]

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.[4][5]

  • Clean the spill area with soap and water.

  • Place all contaminated materials (gloves, wipes) into the waste container.

Waste Disposal:

The disposal of chemical waste is regulated and must be done in compliance with local, state, and federal guidelines.[15] While this compound is not typically classified as hazardous waste, it should not be disposed of in the regular trash or down the drain without approval from your institution's Environmental Health and Safety (EHS) office.[16][17]

Disposal Protocol:

  • Categorize Waste:

    • Solid Waste: Unused chemical, spilled material absorbed onto inert material.

    • Liquid Waste: Aqueous solutions of the compound.

    • Contaminated Sharps/Glassware: Pipettes, broken glass.

  • Segregate and Contain:

    • Place solid waste and contaminated materials into a clearly labeled, sealed waste container.

    • Collect liquid waste in a compatible, sealed, and labeled container. Do not mix with other waste streams unless directed by your EHS office.

    • Dispose of contaminated glassware in a designated glass waste box.[16]

  • Request Pickup: Contact your institution's EHS or hazardous waste program to schedule a pickup. Provide them with a complete list of the waste contents.

Caption: Decision Tree for Chemical Waste Disposal.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • ComplianceQuest. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • HazChem Environmental. (n.d.). Non-Hazardous Waste Disposal.
  • Microscope.com. (n.d.). PPE Supplies for Lab Safety.
  • Cornell University. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. Retrieved from Cornell University Environmental Health and Safety.
  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
  • European Chemicals Agency. (n.d.). Guidance documents.
  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from U.S. Department of Health & Human Services.
  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • A-C-T Environmental & Infrastructure. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from A-C-T Environmental & Infrastructure.
  • Lexgo.be. (2014, September 30). ECHA publishes guidance on chemical safety assessment.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for Benzamide, 4-amino-.
  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.7a.
  • BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • European Chemicals Agency. (2026, February 11). Homepage.
  • Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for (S)-(+)-2-Aminobutyramide hydrochloride.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Global Substance Registration System. (n.d.). 4-AMINOBUTANAMIDE HYDROCHLORIDE.
  • CymitQuimica. (2025, December 30). Safety Data Sheet for (2S)-2-aminobutanamide hydrochloride.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • ChemicalBook. (2019, October 21). Method for Recycling Methylamine Hydrochloride.

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